3-((4-methyl-1,4-diazepan-1-yl)methyl)-1H-indole dihydrochloride
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Overview
Description
3-((4-methyl-1,4-diazepan-1-yl)methyl)-1H-indole dihydrochloride is a chemical compound that features a unique structure combining an indole ring with a diazepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-methyl-1,4-diazepan-1-yl)methyl)-1H-indole dihydrochloride typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Diazepane Moiety: The diazepane ring can be introduced via reductive amination, where a ketone or aldehyde reacts with a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Coupling of the Indole and Diazepane: The final step involves coupling the indole ring with the diazepane moiety through a nucleophilic substitution reaction, typically using a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-((4-methyl-1,4-diazepan-1-yl)methyl)-1H-indole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diazepane moiety, where halogenated intermediates are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanoborohydride in methanol for reductive amination.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
3-((4-methyl-1,4-diazepan-1-yl)methyl)-1H-indole dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a receptor agonist or antagonist.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-methyl-1,4-diazepan-1-yl)methyl)-1H-indole dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-1,4-diazepan-1-yl)acetic acid
- 3-(4-methyl-1,4-diazepan-1-yl)propanoic acid
- 1-ethylpiperidin-4-yl)acetic acid
Uniqueness
3-((4-methyl-1,4-diazepan-1-yl)methyl)-1H-indole dihydrochloride is unique due to its combination of an indole ring with a diazepane moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(4-methyl-1,4-diazepan-1-yl)methyl]-1H-indole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3.2ClH/c1-17-7-4-8-18(10-9-17)12-13-11-16-15-6-3-2-5-14(13)15;;/h2-3,5-6,11,16H,4,7-10,12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYSSMAELKAYJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CNC3=CC=CC=C32.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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